molecular formula C12H16O B7824257 Rhubafuran CAS No. 99343-91-6

Rhubafuran

Cat. No.: B7824257
CAS No.: 99343-91-6
M. Wt: 176.25 g/mol
InChI Key: GPMLJOOQCIHFET-ZYHUDNBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhubafuran can be synthesized through various methods, including enzymatic catalysis and hydroalkoxylation. One notable method involves the preparation of enantiomerically enriched isomers of odorous cyclic ethers, including this compound, by enzymatic catalysis . Another method employs Lewis acid-catalyzed hydroalkoxylation to synthesize analogs of this compound with green and fruity notes .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available unsaturated molecular building blocks. The synthesis process includes key transformations such as cycloaddition, catalytic cyclization, ring-closing metathesis, intramolecular addition, and rearrangement reactions .

Chemical Reactions Analysis

Types of Reactions

Rhubafuran undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different scent profiles and chemical properties .

Scientific Research Applications

Rhubafuran has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Rhubafuran is similar to other cyclic fragrances such as Hexalon and Hyacinth Body. These compounds share similar structural features and scent profiles, making them suitable for use in similar applications .

Uniqueness

What sets this compound apart from these similar compounds is its intense tangy rhubarb character and its stability in various functional fragrances. This makes it a highly desirable ingredient in the fragrance industry .

Properties

CAS No.

99343-91-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2R,4S)-2,4-dimethyl-4-phenyloxolane

InChI

InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-,12-/m1/s1

InChI Key

GPMLJOOQCIHFET-ZYHUDNBSSA-N

SMILES

CC1CC(CO1)(C)C2=CC=CC=C2

Isomeric SMILES

C[C@@H]1C[C@@](CO1)(C)C2=CC=CC=C2

Canonical SMILES

CC1CC(CO1)(C)C2=CC=CC=C2

boiling_point

248.00 to 249.00 °C. @ 760.00 mm Hg

solubility

65.97 mg/L @ 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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